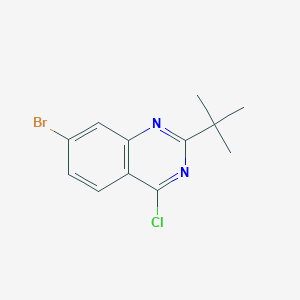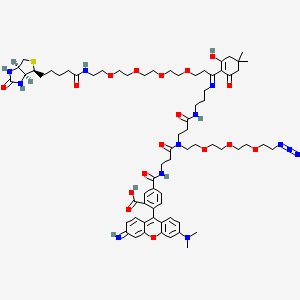
Biotin-PEG4-Dde-TAMRA-PEG3-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG4-Dde-TAMRA-PEG3-Azide: is a complex chemical compound that combines several functional groups, making it highly versatile for various scientific research applications. It is a dye derivative of TAMRA (tetramethylrhodamine) modified with a cleavable biotin group. The compound contains an azide group, which allows it to undergo specific chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-Dde-TAMRA-PEG3-Azide involves multiple steps, each requiring precise reaction conditions The process typically starts with the modification of TAMRA to introduce a cleavable biotin groupThe copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is commonly used to attach the azide group to the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
化学反応の分析
Types of Reactions: Biotin-PEG4-Dde-TAMRA-PEG3-Azide primarily undergoes cycloaddition reactions due to the presence of the azide group. The two main types of reactions are:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups and is catalyzed by copper ions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) groups and does not require a catalyst
Common Reagents and Conditions:
CuAAC: Requires copper ions (Cu(I) or Cu(II)) as a catalyst, typically in the presence of a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but needs molecules with strained alkyne groups like DBCO or BCN
Major Products: The major products of these reactions are cycloaddition adducts, where the azide group of this compound forms a stable triazole ring with the alkyne group of the reacting molecule .
科学的研究の応用
Chemistry: Biotin-PEG4-Dde-TAMRA-PEG3-Azide is used in click chemistry for the bioconjugation of biomolecules. It serves as a versatile linker for attaching various functional groups to target molecules .
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biomolecules in cells. The TAMRA dye provides strong fluorescence, making it ideal for microscopy and flow cytometry .
Medicine: this compound is employed in the development of antibody-drug conjugates (ADCs). The cleavable biotin group allows for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and nanotechnology. It helps in the functionalization of nanoparticles and the development of smart materials with specific properties .
作用機序
The mechanism of action of Biotin-PEG4-Dde-TAMRA-PEG3-Azide involves its ability to undergo specific chemical reactions due to the presence of the azide group. The azide group reacts with alkyne groups to form stable triazole rings through CuAAC or SPAAC reactions. This property is exploited in bioconjugation and click chemistry applications .
Molecular Targets and Pathways:
CuAAC Reaction: Targets molecules with alkyne groups, forming triazole rings.
SPAAC Reaction: Targets molecules with strained alkyne groups like DBCO or BCN, forming triazole rings without the need for a catalyst
類似化合物との比較
Biotin-PEG3-Azide: Similar in structure but lacks the TAMRA dye and the Dde cleavable group.
Biotin-HPDP: Contains a biotin group but uses a different linker and does not have the azide group.
Biotin-PEG23-Azide: Similar in function but has a longer PEG spacer.
Uniqueness: Biotin-PEG4-Dde-TAMRA-PEG3-Azide stands out due to its combination of a cleavable biotin group, a fluorescent TAMRA dye, and an azide group. This unique combination allows for versatile applications in bioconjugation, imaging, and targeted drug delivery .
特性
分子式 |
C69H96N12O17S |
|---|---|
分子量 |
1397.6 g/mol |
IUPAC名 |
5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1 |
InChIキー |
BZMNWSIWUFJKEL-RKILTYLGSA-N |
異性体SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
正規SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



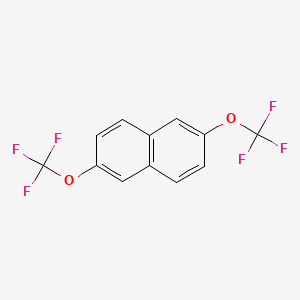
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
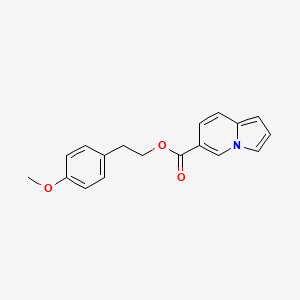
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
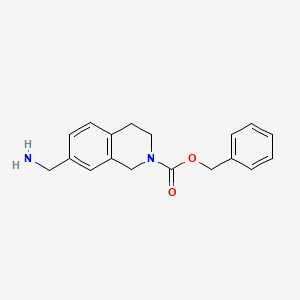
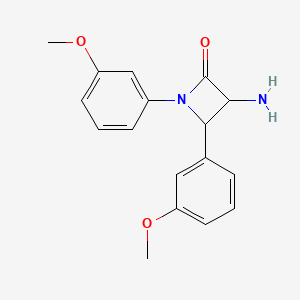

![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

